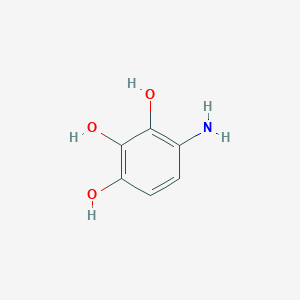

4-Aminobenzene-1,2,3-triol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

4-aminobenzene-1,2,3-triol |

InChI |

InChI=1S/C6H7NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H,7H2 |

InChI Key |

ZLJTWBAYGJYHBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Aminobenzene 1,2,3 Triol

Direct Synthesis Pathways and Optimization

The synthesis of 4-Aminobenzene-1,2,3-triol typically involves a two-step process starting from benzene-1,2,3-triol (pyrogallol). The core strategy is the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amino group.

Conventional Synthetic Approaches

The established route for synthesizing this compound begins with the electrophilic nitration of pyrogallol (B1678534). This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-rich nature of the pyrogallol ring facilitates this substitution. The primary product of this reaction is 4-nitrobenzene-1,2,3-triol.

The subsequent and final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation in a laboratory setting is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. nih.gov The reaction proceeds via a series of electron and proton transfers, ultimately converting the nitro group (-NO₂) into a primary amine (-NH₂).

Table 1: Conventional Synthesis Reaction Parameters (Illustrative)

| Step | Reagents | Solvent | Temperature | Key Transformation |

|---|---|---|---|---|

| Nitration | Pyrogallol, Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 °C | C-H to C-NO₂ |

| Reduction | 4-Nitrobenzene-1,2,3-triol, SnCl₂·2H₂O, Conc. HCl | Ethanol (B145695)/Water | Reflux | C-NO₂ to C-NH₂ |

Note: This table presents illustrative conditions based on standard organic chemistry procedures.

Optimization of this pathway involves careful control of reaction conditions, particularly temperature during nitration, to minimize the formation of side products. The purification of the final product is typically achieved through recrystallization.

Green Chemistry and Sustainable Synthesis Methods

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These methods focus on replacing hazardous reagents and minimizing waste.

A prominent green alternative to metal-acid reduction is catalytic hydrogenation. rsc.org This process involves the reduction of the nitro group using hydrogen gas (H₂) in the presence of a metal catalyst. ekb.eg Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective for this transformation. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The primary advantages of this method are the high yields, the clean reaction profile, and the fact that the only byproduct is water. The catalyst can often be recovered and reused, further enhancing the sustainability of the process.

Recent advancements in catalysis have introduced the use of nanoparticles as highly efficient catalysts for the reduction of nitroaromatic compounds. stackexchange.comresearchgate.net For instance, nickel nanoparticles supported on natural materials have been shown to effectively catalyze the reduction of p-nitrophenol to p-aminophenol using hydrazine (B178648) hydrate (B1144303) as a hydrogen source. stackexchange.com Such methodologies offer milder reaction conditions and high efficiency, representing a promising avenue for the sustainable synthesis of this compound.

Derivatization Strategies via the Amino Functionality

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Formation of Schiff Bases with Aldehydes and Ketones

One of the most fundamental reactions of the amino group is its condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. mdpi.com

The general reaction can be represented as: R-CHO + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O (where Ar-OH represents the 4-hydroxy-2,3-dihydroxyphenyl group)

Mechanistic Studies of Schiff Base Formation (Acidic, Basic, Neutral Media)

The formation of a Schiff base is a reversible, acid-catalyzed reaction, and its rate is highly dependent on the pH of the reaction medium. libretexts.org

Neutral to Slightly Acidic Media (Optimal pH ~4-6): The optimal pH for Schiff base formation is typically mildly acidic. unsri.ac.id In this range, there is a sufficient concentration of acid to catalyze the dehydration of the intermediate carbinolamine (a hemiaminal), which is the rate-limiting step. At the same time, a significant portion of the amine remains unprotonated and thus nucleophilic enough to initiate the reaction. The acid catalyzes the dehydration step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). mediresonline.org

Basic or Neutral Media (High pH): In neutral or basic conditions, the initial nucleophilic attack of the amine on the carbonyl group occurs readily. However, the subsequent dehydration of the carbinolamine intermediate is slow because there is no acid to protonate the hydroxyl group and facilitate its removal as water. stackexchange.com Therefore, dehydration becomes the rate-limiting step. Some reactions can be conducted in the presence of a non-acidic catalyst or simply by heating in a suitable solvent like ethanol. rsc.orgnih.gov

Structural Diversification through Varied Carbonyl Precursors

The structural diversity of Schiff bases derived from this compound can be readily achieved by employing a wide array of aldehydes and ketones as reaction partners. The properties of the resulting Schiff base are influenced by the electronic and steric characteristics of the substituent (R group) on the carbonyl precursor.

A variety of carbonyl compounds can be used, including:

Aromatic Aldehydes: Benzaldehyde and its substituted derivatives (e.g., salicylaldehyde, p-nitrobenzaldehyde, vanillin) are commonly used to synthesize stable, crystalline Schiff bases. nih.govacademicjournals.org The aromatic rings extend the conjugation of the system.

Aliphatic Aldehydes and Ketones: Carbonyl compounds like cinnamaldehyde (B126680) or acetone (B3395972) can also be used, leading to Schiff bases with different steric and electronic profiles. mediresonline.org

Heterocyclic Aldehydes: Aldehydes containing heterocyclic rings (e.g., furfural) can be incorporated to introduce different functionalities and potential coordination sites into the Schiff base structure. mdpi.com

This versatility allows for the fine-tuning of the chemical and physical properties of the resulting Schiff base derivatives for various applications.

Table 2: Examples of Carbonyl Precursors for Schiff Base Synthesis

| Carbonyl Precursor | Class | Resulting Schiff Base Substituent |

|---|---|---|

| Salicylaldehyde | Aromatic Aldehyde | 2-Hydroxyphenyl |

| 4-Nitrobenzaldehyde | Aromatic Aldehyde | 4-Nitrophenyl |

| Vanillin | Aromatic Aldehyde | 4-Hydroxy-3-methoxyphenyl |

| Cinnamaldehyde | α,β-Unsaturated Aldehyde | (E)-2-Phenylvinyl |

| Acetone | Aliphatic Ketone | Isopropylidene |

Note: This table provides examples of potential reactants based on known reactions with other aminophenols.

Acylation and Sulfonylation Reactions

The presence of both an amino group and multiple hydroxyl functionalities imparts a competitive reactivity landscape for acylation and sulfonylation reactions in this compound. While specific studies on this molecule are not extensively documented, the selective modification of these groups can be predicted based on the well-established principles of aminophenol and polyol chemistry.

Acylation:

In the acylation of aminophenols, the amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions. google.comquora.com This chemoselectivity is attributed to the greater basicity and nucleophilicity of the nitrogen atom compared to the oxygen atom of the hydroxyl group. quora.com Therefore, it is anticipated that the reaction of this compound with acylating agents such as acyl chlorides or anhydrides would primarily yield the N-acylated product.

The reaction is typically carried out in aprotic solvents in the presence of a base to neutralize the acid byproduct. fishersci.it The choice of solvent and base can influence the reaction's outcome. For instance, enzymatic catalysis has been employed for the chemoselective monoacetylation of 2-aminophenol (B121084), demonstrating high selectivity for the amino group. acs.org

Sulfonylation:

Similar to acylation, sulfonylation is expected to occur preferentially at the amino group. The reaction of amines with sulfonyl chlorides is a common method for the synthesis of sulfonamides. sigmaaldrich.com This transformation is typically conducted in the presence of a base like pyridine (B92270) or triethylamine. The resulting N-sulfonated derivatives are of interest in medicinal chemistry. The hydroxyl groups of this compound could potentially undergo O-sulfonylation, particularly under more forcing conditions or with the use of protecting group strategies for the amine.

| Reaction Type | Reagent | Expected Major Product | Reaction Conditions |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-(2,3,4-trihydroxyphenyl)acetamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | N-(2,3,4-trihydroxyphenyl)benzenesulfonamide | Aprotic solvent, base (e.g., pyridine) |

Reactions with Electrophiles

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino and the three hydroxyl groups. The directing effects of these substituents would dictate the position of substitution. The amino group is a strong ortho-, para-director, as are the hydroxyl groups. In this molecule, the positions ortho and para to the amino group are already substituted with hydroxyl groups. Therefore, electrophilic substitution is likely to be directed by the hydroxyl groups to the remaining available positions on the ring. The pyrogallol moiety itself is highly susceptible to electrophilic attack.

Given the high electron density of the ring, reactions with electrophiles are expected to be facile. However, the molecule's sensitivity to oxidation under acidic conditions, often used for electrophilic aromatic substitution, could present a challenge.

| Electrophilic Reaction | Reagent | Expected Product(s) |

| Halogenation | Br₂/FeBr₃ | Brominated derivatives of this compound |

| Nitration | HNO₃/H₂SO₄ | Nitrated derivatives of this compound (potential for oxidation) |

| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | C-acylated derivatives of this compound |

Derivatization Strategies via the Hydroxyl Functionalities

The three vicinal hydroxyl groups of this compound offer numerous possibilities for derivatization, enabling the synthesis of a wide range of ethers, esters, and metal complexes.

Etherification Reactions

The selective etherification of the hydroxyl groups in the presence of an amino group can be challenging. However, by protecting the more nucleophilic amino group, for example, through acylation, the hydroxyl groups can be selectively alkylated. umich.edu The choice of alkylating agent and reaction conditions would determine the degree and regioselectivity of etherification. The synthesis of mono-, di-, or tri-ethers could potentially be controlled by stoichiometric amounts of the alkylating agent and the choice of base.

Esterification Reactions

Similar to etherification, the esterification of the hydroxyl groups would likely require prior protection of the amino group to prevent competitive N-acylation. Once the amino group is protected, the hydroxyl groups can be reacted with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. The relative reactivity of the three hydroxyl groups could potentially allow for selective esterification under carefully controlled conditions, although this would be challenging to achieve.

Chelation and Complexation with Metal Ions

The 1,2,3-trihydroxybenzene (pyrogallol) moiety is a well-known chelating agent for a variety of metal ions. atamanchemicals.com The adjacent hydroxyl groups can form stable five-membered chelate rings with metal centers. It is therefore highly probable that this compound would act as an effective ligand for a range of metal ions, forming stable coordination complexes. The amino group could also participate in coordination, potentially leading to multidentate ligand behavior. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

| Derivatization | Approach | Potential Products |

| Etherification | 1. N-protection (e.g., acetylation) 2. Alkylation (e.g., with alkyl halides) | Mono-, di-, or tri-O-alkylated derivatives |

| Esterification | 1. N-protection 2. Acylation (e.g., with acyl chlorides) | Mono-, di-, or tri-O-acylated derivatives |

| Chelation | Reaction with metal salts | Metal complexes with the pyrogallol moiety as a ligand |

Ring Modification and Functionalization Approaches

Beyond substitution reactions on the existing ring, the functional groups of this compound can be utilized to construct new ring systems or to introduce further functionality through modification of the aromatic core.

One potential transformation is the oxidation of the pyrogallol ring. Polyhydroxybenzenes are susceptible to oxidation, which can lead to the formation of quinones or other complex structures. The conditions of oxidation would be critical in determining the product outcome.

Furthermore, the amino group can be diazotized and subsequently subjected to a variety of Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents in place of the amino group. However, the stability of the diazonium salt in the presence of the highly activated trihydroxybenzene ring would need to be considered.

The combination of the amino and hydroxyl groups also presents opportunities for the synthesis of heterocyclic compounds. For example, condensation reactions with suitable bifunctional reagents could lead to the formation of fused heterocyclic systems.

Stereoselective Synthesis of Related Aminohydroxybenzene Structures

The arrangement of substituents in three-dimensional space is a critical determinant of the biological activity of many organic molecules. In the context of aminohydroxybenzene derivatives, which are scaffolds for numerous important compounds, the ability to control stereochemistry is paramount. Stereoselective synthesis enables the preparation of specific stereoisomers, allowing for the precise investigation of structure-activity relationships and the development of more potent and selective therapeutic agents. Methodologies for achieving stereocontrol in structures related to this compound often involve the asymmetric synthesis of saturated carbocyclic precursors, such as aminocyclitols, or the direct stereoselective functionalization of prochiral substrates.

A prominent strategy involves the catalytic asymmetric desymmetrization of meso compounds. For instance, a palladium-catalyzed asymmetric allylic azidation has been employed for the desymmetrization of a meso dibenzoate, providing an efficient route to enantiomerically pure amino alcohols. nih.gov This approach serves as a powerful method for creating highly oxidized and functionalized cyclohexane (B81311) architectures that are precursors to various aminocyclitols. nih.gov The stereoselectivity in these transformations is often governed by the chiral ligand complexed to the metal catalyst.

Enzymatic and biocatalytic methods represent another cornerstone of stereoselective synthesis in this field. researchgate.netwiley.com Enzymes offer unparalleled levels of stereocontrol under mild reaction conditions. wiley.comnih.gov For example, an initial enzymatic step can be used to transfer chirality to an aromatic ring, which is then followed by a series of selective organic transformations to build the target aminocyclitol. researchgate.net Key enzyme classes used for the asymmetric synthesis of chiral amines include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine with high enantiomeric excess. researchgate.net

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines or perform reductive amination of carbonyl compounds to produce chiral amines. researchgate.netresearchgate.net

Amine Dehydrogenases (AmDHs): These enzymes facilitate the reductive amination of ketones using ammonia (B1221849) as the amine source to synthesize chiral amines. nih.govresearchgate.net

These biocatalytic approaches have been successfully applied to produce a wide range of chiral amines, which are crucial building blocks for more complex molecules. nih.gov

Diastereoselective synthesis using chiral auxiliaries is another well-established methodology. Chiral N-tert-butanesulfinyl imines, derived from the condensation of tert-butanesulfinamide with aldehydes or ketones, are particularly valuable intermediates. nih.gov Nucleophilic addition to these chiral imines proceeds with high diastereoselectivity, controlled by the bulky tert-butanesulfinyl group. The auxiliary can be subsequently removed under acidic conditions, yielding the desired chiral amine. nih.gov This method has been used to prepare δ- and ε-amino ketone derivatives, which are versatile precursors for nitrogen-containing heterocyclic compounds like piperidines. nih.gov

The following table summarizes some of the key methodologies employed in the stereoselective synthesis of related aminohydroxybenzene structures and their precursors.

| Methodology | Catalyst/Reagent | Substrate Type | Key Transformation | Stereochemical Control |

|---|---|---|---|---|

| Catalytic Asymmetric Desymmetrization | Palladium-Chiral Ligand Complex | meso-Dibenzoate | Allylic Azidation | Catalyst-controlled enantioselectivity nih.gov |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) / Imine Reductase (IRED) | Ketone/Imine | Asymmetric imine reduction | Enzyme-controlled enantioselectivity researchgate.net |

| Biocatalytic Transamination | ω-Transaminase (ω-TA) | Ketone | Asymmetric amination | Enzyme-controlled enantioselectivity wiley.com |

| Chiral Auxiliary-Mediated Synthesis | N-tert-Butanesulfinamide | Aldehyde/Ketone | Diastereoselective nucleophilic addition to an imine | Substrate-controlled diastereoselectivity nih.gov |

| Enzymatic Dearomatization | Toluene Dioxygenase (TDO) | Aromatic compound (e.g., Toluene) | cis-Dihydroxylation | Enzyme-controlled enantioselectivity |

These diverse strategies provide a robust toolkit for chemists to access enantiomerically pure or enriched aminohydroxybenzene derivatives and related cyclic structures, facilitating the synthesis and exploration of novel, biologically active compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a "fingerprint" that is unique to its structure. By analyzing the absorption or scattering of infrared radiation, specific functional groups and their environments within the molecule can be identified.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structural framework of a molecule. The FT-IR spectrum of 4-Aminobenzene-1,2,3-triol would be expected to exhibit characteristic absorption bands corresponding to its amino (-NH2), hydroxyl (-OH), and substituted benzene (B151609) ring moieties.

The O-H stretching vibrations of the vicinal triol group are anticipated to produce a broad and intense absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular and intramolecular hydrogen bonding. The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the 3500-3300 cm⁻¹ range for the asymmetric and symmetric stretching modes, respectively. libretexts.org Aromatic C-H stretching vibrations are expected to be observed as weaker bands just above 3000 cm⁻¹. libretexts.org

The region between 1650 cm⁻¹ and 1400 cm⁻¹ is characteristic of aromatic C=C in-ring stretching vibrations and N-H bending vibrations. libretexts.org Specifically, the N-H scissoring motion of the amino group is expected around 1620 cm⁻¹. The C-O stretching and O-H bending vibrations from the triol group would likely result in strong bands in the 1300-1000 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region, typically below 900 cm⁻¹. libretexts.org

Table 1: Illustrative FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3450 | Medium | N-H Asymmetric Stretching |

| ~3350 | Medium | N-H Symmetric Stretching |

| 3500-3200 | Strong, Broad | O-H Stretching (Hydrogen-bonded) |

| ~3050 | Weak | Aromatic C-H Stretching |

| ~1620 | Medium | N-H Bending (Scissoring) |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C In-ring Stretching |

| ~1250 | Strong | C-O Stretching |

| Below 900 | Medium to Strong | Aromatic C-H Out-of-plane Bending |

(Note: This table is illustrative and based on typical functional group frequencies.)

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong signals in the FT-Raman spectrum.

The C=C stretching vibrations of the benzene ring would be particularly prominent. usda.gov The symmetric "ring breathing" mode, a characteristic feature in the Raman spectra of benzene derivatives, would also be expected. The C-N and C-O stretching vibrations will also be active in the Raman spectrum. Due to the lower polarity of the N-H and O-H bonds compared to their stretching vibrations in the IR, their Raman signals may be weaker.

Table 2: Illustrative FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretching |

| ~1600 | Strong | Aromatic C=C In-ring Stretching |

| ~1000 | Strong | Symmetric Ring Breathing Mode |

| ~1250 | Medium | C-O Stretching |

| ~1300 | Medium | C-N Stretching |

(Note: This table is illustrative and based on typical functional group frequencies.)

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. researchgate.net By correlating the experimental FT-IR and FT-Raman data with theoretical calculations, a more precise understanding of the vibrational modes can be achieved. The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. researchgate.net

For this compound, NCA and PED analysis would help to resolve overlapping vibrational bands and to definitively assign the complex vibrations in the fingerprint region. This analysis is crucial for accurately interpreting the spectroscopic data and for validating the proposed molecular structure. These computational studies are often performed using density functional theory (DFT) methods. researchgate.netresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) and visible (Vis) light. This provides information about the conjugated systems and the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of both the amino (-NH2) and hydroxyl (-OH) groups, which are strong auxochromes, will significantly influence the absorption maxima. These groups donate electron density to the benzene ring, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Typically, substituted benzenes exhibit two primary absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm). For this compound, these bands would likely be shifted to longer wavelengths due to the electron-donating effects of the substituents. The exact position of the absorption maxima (λmax) would depend on the solvent used.

Table 3: Illustrative UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |

|---|---|---|---|

| Methanol | ~230 | ~285 | π → π* |

| Ethanol (B145695) | ~232 | ~288 | π → π* |

| Water | ~228 | ~283 | π → π* |

(Note: This table is illustrative and based on typical values for aminophenols.)

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the polarity of the solvent. science.gov Studying the solvatochromic behavior of this compound can provide insights into the nature of its electronic transitions and the difference in dipole moment between the ground and excited states.

In polar solvents, the absorption bands of compounds with electron-donating groups often exhibit a red shift (positive solvatochromism) for π → π* transitions. This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state. By analyzing the UV-Vis spectra in a range of solvents with varying polarities, the nature of the electronic transitions and the interactions between the solute and solvent molecules can be further elucidated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. mnstate.edu For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons (–NH₂), and the hydroxyl protons (–OH).

The aromatic region would display signals for the two protons on the benzene ring. Their chemical shifts and splitting patterns would be influenced by the electron-donating effects of the amine and hydroxyl groups. The protons of the three hydroxyl groups and the two amine protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. mdpi.com While specific experimental data for this compound is not available, the table below outlines the expected signals based on the analysis of its parent compound, benzene-1,2,3-triol. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | 6.0 - 7.0 | Doublet (d) or Doublet of doublets (dd) | Two signals expected for the two non-equivalent aromatic protons. |

| Hydroxyl OH | 8.0 - 10.0 | Broad Singlet (br s) | Three OH groups. Position is solvent and concentration dependent. May exchange with D₂O. |

| Amine NH₂ | 3.0 - 5.0 | Broad Singlet (br s) | Position is solvent and concentration dependent. May exchange with D₂O. |

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring, as the substitution pattern removes all symmetry. The chemical shifts of the carbons directly bonded to the oxygen (C1, C2, C3) and nitrogen (C4) atoms would be significantly downfield due to the electronegativity of these atoms.

Based on data for the parent compound, benzene-1,2,3-triol, carbons bearing hydroxyl groups appear around δ 146.70 ppm and δ 133.53 ppm. rsc.org The introduction of the amino group at the C4 position would influence the shifts of all carbons, particularly C4 and its neighbors (C3 and C5).

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1, C2, C3 | 130 - 150 | Carbons attached to hydroxyl groups (C-OH). |

| C4 | 135 - 155 | Carbon attached to the amino group (C-NH₂). |

| C5, C6 | 100 - 120 | Carbons with attached protons (C-H). |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra, especially for complex structures. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons (H5, H6) to their corresponding carbon atoms (C5, C6). This allows for the direct assignment of the protonated carbons. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu It is invaluable for piecing together the carbon skeleton and confirming the placement of substituents. For example, the proton at C6 would show a correlation to C4 and C5, while the amine protons could show correlations to C3, C4, and C5, thus confirming the connectivity around the amino group. youtube.com

The Gauge-Independent Atomic Orbital (GIAO) method is a computational quantum chemistry approach used to predict the NMR chemical shifts of molecules. science.govresearchgate.net This method involves calculating the magnetic shielding tensors for each nucleus within a molecule whose geometry has been optimized, typically using Density Functional Theory (DFT) methods like B3LYP. rsc.orgscience.gov

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. uliege.be If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com This information would confirm the planar structure of the benzene ring and reveal the precise geometry of the substituent groups.

Furthermore, the analysis would elucidate the crystal packing, showing intermolecular interactions such as hydrogen bonding involving the amine and hydroxyl groups, which govern the supramolecular architecture. mdpi.comnih.gov While no published crystal structure for this compound was found, the following table illustrates the type of crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₆H₇NO₃ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y'°, γ = 90° |

| Volume (V) | The volume of the unit cell. | XYZ ų |

| Z | The number of molecules per unit cell. | 4 |

X-ray Photoelectron Spectroscopy (XPS) and Core-Level Binding Energy Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides critical information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nist.gov The technique operates by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nm of the material. cardiff.ac.uk The binding energy of these photoelectrons can be calculated, which is characteristic of each element. Furthermore, subtle shifts in these binding energies, known as chemical shifts, provide detailed insight into the local bonding environment and oxidation state of the atoms. cardiff.ac.uk

For this compound, an XPS analysis would be expected to reveal the presence of Carbon (C), Nitrogen (N), and Oxygen (O). The high-resolution core-level spectra for C 1s, O 1s, and N 1s would offer a detailed structural confirmation.

The C 1s spectrum would be composed of several overlapping peaks corresponding to the distinct carbon environments in the molecule. The primary signal would arise from the six carbon atoms of the benzene ring. Within this, the carbons bonded to other carbons and hydrogen (C-C, C-H) would have the lowest binding energy. The carbon atom bonded to the amino group (C-N) and the three carbons bonded to the hydroxyl groups (C-O) would exhibit a positive chemical shift to higher binding energies due to the electron-withdrawing nature of nitrogen and oxygen.

The O 1s spectrum is expected to show a principal peak corresponding to the three hydroxyl (C-O-H) groups attached to the aromatic ring. The binding energy for these oxygen atoms provides a signature for the phenolic alcohol environment.

The N 1s spectrum would feature a characteristic peak for the nitrogen atom in the primary amino (-NH₂) group. Its specific binding energy helps to confirm the presence and chemical state of the nitrogen functionality.

A table of expected core-level binding energies for the distinct chemical environments within this compound is presented below, based on typical values for organic functional groups.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aromatic) | ~284.8 eV |

| C-N (Amino) | ~285.5 - 286.5 eV | |

| C-O (Hydroxyl) | ~286.0 - 287.0 eV | |

| O 1s | C-O-H (Hydroxyl) | ~532.5 - 533.5 eV |

| N 1s | C-NH₂ (Amino) | ~399.0 - 400.0 eV |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. nih.gov In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). uni-saarland.delibretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. libretexts.org The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint, allowing for the determination of molecular weight and elucidation of the molecule's structure. nih.gov

For this compound (molar mass: 141.12 g/mol ), the mass spectrum would show a molecular ion peak at an m/z value of 141. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses, governed by the functional groups present.

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols is the elimination of a neutral CO molecule (28 Da) from the ring structure.

Loss of Hydrogen Cyanide (HCN): Aromatic amines frequently undergo fragmentation involving the loss of HCN (27 Da), which includes the amino group's nitrogen atom.

Loss of Water (H₂O): The presence of multiple hydroxyl groups may lead to the loss of one or more water molecules (18 Da).

The analysis of these fragmentation patterns allows for the piecing together of the original molecular structure. The most abundant fragment ion in the spectrum is designated as the base peak.

A proposed fragmentation pathway for this compound is summarized in the following table.

| m/z Value | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 141 | [C₆H₇NO₃]⁺• (Molecular Ion) | - |

| 123 | [C₆H₅NO₂]⁺• | H₂O |

| 113 | [C₅H₅NO₂]⁺• | CO |

| 114 | [C₅H₄O₃]⁺• | HCN |

| 85 | [C₄H₃O₂]⁺ | CO from m/z 113 |

Computational and Theoretical Investigations of 4 Aminobenzene 1,2,3 Triol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-Aminobenzene-1,2,3-triol. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules like this compound. science.govsci-hub.se DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often providing a good balance between accuracy and computational cost for organic molecules. science.govresearchgate.net

Theoretical investigations using DFT can validate and supplement experimental data, such as that obtained from FTIR and UV-Vis spectroscopy. sci-hub.se For instance, the calculated vibrational frequencies, after appropriate scaling, often show good correlation with experimental infrared and Raman spectra. science.gov Furthermore, DFT is instrumental in studying frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity and electronic transitions. sci-hub.se Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides insights into intramolecular charge transfer and resonance stabilization within the molecule. sci-hub.seresearchgate.neterpublications.com

Basis Set Selection and Validation for Electronic Structure Calculations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a trade-off between desired accuracy and computational expense. umich.edu For molecules like this compound, Pople-style basis sets, such as 6-311++G(d,p), are frequently employed. researchgate.netresearchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen atoms, and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. Diffuse functions are important for describing anions and weak interactions, while polarization functions are necessary for accurately representing bonding environments.

Correlation-consistent basis sets, such as the aug-cc-pVDZ, are another popular choice, known for their systematic convergence towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions. gaussian.com The validation of a chosen basis set often involves comparing calculated properties, such as geometric parameters or vibrational frequencies, with experimental values or results from higher-level calculations. The goal is to ensure that the chosen basis set is adequate for describing the chemical system under investigation. umich.edu

Molecular Geometry and Conformation Analysis

Understanding the three-dimensional structure and conformational preferences of this compound is essential for interpreting its chemical and physical properties.

Optimized Geometrical Parameters

Computational methods, particularly DFT, are used to determine the most stable (lowest energy) geometry of a molecule by optimizing its bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a detailed picture of the molecule's three-dimensional structure. For aromatic compounds like this compound, key parameters include the bond lengths within the benzene (B151609) ring, the C-N and C-O bond lengths, and the angles between the substituents and the ring.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | H-N-H | ~112° |

Note: The values in the table are approximate and for illustrative purposes, based on typical values for similar functional groups.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule. gaussian.com This is particularly important for molecules with rotatable bonds, such as the amino and hydroxyl groups in this compound. A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. gaussian.comuni-muenchen.dereadthedocs.io

The resulting plot of energy versus the scanned coordinate reveals the energy barriers between different conformations and identifies the most stable conformers (energy minima). uni-muenchen.de For this compound, PES scans can be used to investigate the rotation of the amino group and the hydroxyl groups, providing insight into their preferred orientations and the energetic cost of rotation. uni-muenchen.de

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of descriptors that quantify various aspects of a molecule's electronic character and help predict its chemical behavior.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a general overview of a molecule's reactivity. researchgate.net These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2 S = 1 / η ω = χ² / (2η)

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -5.5 |

| LUMO Energy | E_LUMO | -0.5 |

| Energy Gap | ΔE | 5.0 |

| Electronegativity | χ | 3.0 |

| Chemical Hardness | η | 2.5 |

| Chemical Softness | S | 0.4 |

| Electrophilicity Index | ω | 1.8 |

Note: The values in the table are for illustrative purposes and are typical for a substituted aminobenzene.

Local reactivity descriptors, such as the Fukui function, provide information about which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. This is determined by analyzing the change in electron density at each atomic site upon the addition or removal of an electron.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_g), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net A smaller energy gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the presence of strong electron-donating groups (-NH2, -OH) on the benzene ring would significantly influence the FMOs. The HOMO is expected to be concentrated on the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO would likely be distributed across the π-antibonding system of the benzene ring. The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -1.10 |

| Energy Gap (E_g) | 4.15 |

Note: The values in this table are representative examples for a molecule of this type and are not based on a specific published study of this compound.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, moving beyond the simple Lewis structure. uni-muenchen.dedergipark.org.tr It examines intramolecular delocalization, or charge transfer, from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.netuni-muenchen.de A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, leading to greater molecular stability. researchgate.net

Table 2: Illustrative NBO Analysis showing significant stabilization energies E(2) in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) | ~25-35 |

| LP (N) | π* (C-C) | ~40-50 |

| π (C-C) | π* (C-C) | ~15-25 |

Note: This table presents hypothetical E(2) values to illustrate typical intramolecular interactions and their relative strengths in a substituted aminophenol. These are not reported data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. uni-muenchen.delibretexts.org The MEP surface is colored according to the local electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or slightly negative potential, respectively. researchgate.net

For this compound, the MEP map is expected to show a strong negative potential (red) around the highly electronegative oxygen atoms of the hydroxyl groups and the nitrogen atom of the amino group, due to their lone pairs of electrons. Conversely, the hydrogen atoms of these -OH and -NH2 groups would exhibit a strong positive potential (blue), making them primary sites for hydrogen bonding and nucleophilic interactions. bhu.ac.in The aromatic ring itself would likely show a gradient of potential, influenced by the attached functional groups.

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.netresearchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity, electrostatic interactions, and chemical reactivity. bhu.ac.inscience.gov

Table 3: Illustrative Mulliken Atomic Charges for this compound

| Atom | Illustrative Charge (e) |

|---|---|

| Oxygen (in -OH) | -0.65 |

| Nitrogen (in -NH2) | -0.85 |

| Carbon (bonded to O/N) | +0.40 |

| Hydrogen (in -OH/-NH2) | +0.45 |

Note: The values in this table are hypothetical and serve to illustrate the expected charge distribution based on electronegativity principles. They are not derived from a specific calculation on this compound.

Thermodynamic Properties Calculation

Computational chemistry allows for the prediction of key thermodynamic properties, such as heat capacity (C_p), entropy (S), and enthalpy (H), as a function of temperature. researchgate.netscience.gov These properties are typically calculated from the vibrational frequencies obtained through a frequency analysis of the optimized molecular geometry. science.gov Understanding these thermodynamic functions is essential for predicting the compound's stability, reaction equilibria, and behavior under different thermal conditions.

Table 4: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Illustrative Value |

|---|---|

| Heat Capacity (C_p) | 45.8 J/mol·K |

| Entropy (S) | 380.5 J/mol·K |

| Enthalpy (H) | 25.2 kJ/mol |

Note: This table provides example values for thermodynamic parameters and does not represent published data for this compound.

Non-linear Optical (NLO) Properties and Related Studies

Non-linear optical (NLO) materials are of great interest for their applications in modern photonics, including optical switching and data processing. nih.govscirp.org The NLO response of a molecule is governed by its ability to alter its charge distribution under a strong electric field, a property often found in molecules with a significant intramolecular charge-transfer character. aps.org Key parameters for assessing NLO potential include the molecular dipole moment (μ) and, most importantly, the first-order hyperpolarizability (β). tandfonline.comnih.gov

The structure of this compound, featuring strong electron-donating groups (-NH2, -OH) attached to a π-conjugated system (the benzene ring), suggests it could possess NLO properties. The significant charge delocalization from the donor groups to the aromatic ring could lead to a large β value, indicating a potentially strong second-order NLO response. science.govtandfonline.com

Table 5: Illustrative Non-linear Optical Properties of this compound

| Property | Illustrative Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β) | 5.5 x 10⁻³⁰ esu |

Note: The values are hypothetical examples. The NLO properties of new materials are often compared to those of urea (B33335) (a standard reference), and a significantly higher β value suggests strong NLO potential. tandfonline.com

Topological Charge Distribution Analysis

Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing chemical bonding and intermolecular interactions. tandfonline.comtandfonline.com This approach examines the electron density (ρ) and its Laplacian (∇²ρ) at specific locations called bond critical points (BCPs). The values at these points reveal the nature of the chemical bonds (e.g., shared covalent vs. closed-shell ionic or van der Waals interactions).

For this compound, a topological analysis would precisely characterize the covalent bonds within the molecule (C-C, C-H, C-N, C-O, O-H, N-H). It would be particularly useful for identifying and quantifying the strength of any intramolecular hydrogen bonds, for instance, between an ortho-hydroxyl group and the amino group. This detailed view of the electron distribution complements other analyses by providing a more fundamental description of the bonding and structure. tandfonline.com

Reaction Chemistry and Mechanistic Pathways Involving 4 Aminobenzene 1,2,3 Triol

Oxidation-Reduction Chemistry

The presence of both electron-donating amino and hydroxyl groups on the benzene (B151609) ring makes 4-Aminobenzene-1,2,3-triol susceptible to oxidation-reduction (redox) reactions. The hydroxyl groups can be oxidized to form quinone structures, while the amino group can undergo reactions typical of aromatic amines. The redox potential of the molecule is influenced by the number and position of these functional groups.

The oxidation of aminophenol compounds can proceed through a one-electron transfer mechanism, leading to the formation of radical intermediates. These radicals can then undergo further reactions, such as polymerization or coupling. For instance, the oxidation of similar phenolic compounds can be initiated by catalysts, leading to the formation of quinone intermediates. The presence of the amino group can influence the stability and subsequent reactivity of these intermediates.

Interactive Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

| Hydroxyl (-OH) | Oxidation | Quinones, Semiquinones |

| Amino (-NH2) | Oxidation | Amino radicals, Nitroso compounds |

| Aromatic Ring | Electrophilic Substitution | Halogenated or sulfonated derivatives |

Degradation Pathways and Intermediate Product Identification

The degradation of this compound can occur through various pathways, particularly under engineered and natural environmental conditions. Understanding these pathways is crucial for assessing its environmental fate and developing effective remediation strategies.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading refractory organic compounds like aminophenols through the generation of highly reactive hydroxyl radicals. While specific studies on this compound are limited, the degradation of related aminophenol compounds by AOPs such as Fenton and Fenton-like processes has been documented. These processes typically involve the oxidation of the aromatic ring, leading to ring-opening and the formation of smaller organic acids and eventually mineralization to carbon dioxide and water. The initial steps likely involve the formation of hydroxylated and quinone-like intermediates.

Role as an Intermediate in Environmental Transformations of Related Compounds

This compound can be an intermediate product in the environmental transformation of more complex molecules. For example, the biodegradation of certain azo dyes by microorganisms often involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. nih.gov If the parent dye contains appropriate hydroxyl substitutions, subsequent metabolic processes could potentially lead to the formation of aminobenzenetriol structures. Similarly, it may arise from the microbial degradation of some nitroaromatic compounds, where the nitro group is reduced to an amino group and the aromatic ring is hydroxylated. nih.govnih.gov

Enzymatic Transformations and Biocatalysis Studies

The enzymatic transformation of this compound is of interest for both bioremediation and biocatalysis applications. Several classes of enzymes are known to act on aromatic amines and phenolic compounds.

Nitroreductase and Hydroxylaminobenzene Mutase Interactions

Nitroreductases are enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines. nih.gov While the primary substrate is a nitro compound, the potential for reverse reactions or interactions with aminophenols under specific redox conditions in microbial metabolism is an area of ongoing research. If this compound is formed from the reduction of a corresponding nitrated precursor, nitroreductases would be key enzymes in its formation pathway.

Laccase, Peroxidase, and Azo Reductase Activity

Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and anilinic compounds. researchgate.nettandfonline.comnih.gov The reaction mechanism involves the generation of free radicals from the substrate, which can then undergo non-enzymatic polymerization or coupling reactions. researchgate.netnih.gov It is plausible that laccases can oxidize this compound, leading to the formation of colored oligomers or polymers. The presence of multiple hydroxyl groups would likely make it a suitable substrate for laccase-mediated transformation.

Peroxidases are another class of enzymes that catalyze the oxidation of a broad range of substrates in the presence of hydrogen peroxide. nih.gov Horseradish peroxidase, for example, is known to mediate the oxidation of various aromatic amines and phenols. The reaction with this compound would likely proceed via a radical mechanism, similar to that of laccases, resulting in polymerization or the formation of other oxidation products.

Azo reductases are enzymes primarily involved in the reductive cleavage of azo bonds in dyes, leading to the formation of aromatic amines. nih.govresearchgate.netmdpi.comresearchgate.net While their primary role is reductive, the broader metabolic context in which these enzymes operate in microorganisms could involve subsequent transformations of the resulting aminophenolic products. Therefore, while not directly acting on this compound, azo reductases are critical in pathways that could lead to its formation from azo dyes. nih.gov

Interactive Table: Enzymes Potentially Involved in the Transformation of this compound

| Enzyme | Class | Cofactor/Cosubstrate | Potential Reaction |

| Nitroreductase | Oxidoreductase | NAD(P)H | Formation from nitro-precursor |

| Laccase | Oxidoreductase | Oxygen | Oxidation and Polymerization |

| Peroxidase | Oxidoreductase | Hydrogen Peroxide | Oxidation and Polymerization |

| Azo Reductase | Oxidoreductase | NAD(P)H | Formation from azo dyes |

Lack of Specific Research Data Precludes Detailed Kinetic and Mechanistic Analysis of this compound

A thorough investigation into the reaction chemistry of this compound reveals a significant gap in the scientific literature regarding its specific reaction kinetics and mechanistic pathways. Despite extensive searches for detailed research findings, including kinetic data and mechanistic elucidations, no specific experimental or theoretical studies detailing the reaction rates, kinetic parameters, or explicit mechanistic steps for this compound could be identified.

Consequently, it is not possible to construct the data tables and provide the in-depth analysis of reaction kinetics and mechanistic elucidation as requested. The available scientific information focuses on the broader classes of aminophenols and pyrogallol (B1678534) derivatives, offering general insights into their reactivity. These related compounds are known to undergo oxidation, often proceeding through the formation of semiquinone radicals and ultimately yielding quinone or quinone-imine structures. The kinetics of these reactions are typically influenced by factors such as pH and the nature of the oxidizing agent.

For instance, studies on the auto-oxidation of 2-aminophenol (B121084) have shown that the reaction follows first-order kinetics. Similarly, electrochemical investigations of various aminophenols indicate that their oxidation can lead to the formation of polymeric films or undergo hydrolysis to produce quinones. However, this generalized understanding of analogous compounds does not provide the specific quantitative data, such as rate constants and activation energies, or the precise mechanistic pathways required for a detailed and scientifically accurate discussion of this compound itself.

Without dedicated research on this compound, any attempt to present specific kinetic data or a definitive mechanistic pathway would be speculative and would not meet the standards of scientific accuracy. Therefore, the requested article focusing solely on the reaction kinetics and mechanistic elucidation of this compound cannot be generated at this time due to the absence of requisite primary research in the field.

Synthesis and Characterization of Derivatives and Analogs

Systematic Studies of Substituted 4-Aminobenzene-1,2,3-triol Derivatives

Systematic studies focusing specifically on the synthesis of substituted derivatives of this compound are not extensively documented in publicly available literature. However, the high electron density of the pyrogallol (B1678534) ring, further enhanced by the amino group, suggests that it would be highly susceptible to electrophilic aromatic substitution reactions. The amino and hydroxyl groups are strong activating groups and are ortho- and para-directing. byjus.comyoutube.com In the case of this compound, the positions ortho and para to the amino group are already substituted. Therefore, electrophilic substitution would be directed to the remaining available positions on the ring, primarily position 6.

Potential synthetic routes to substituted derivatives could involve reactions such as halogenation, nitration, and sulfonation. Given the high reactivity of the ring, these reactions would likely proceed under mild conditions. For instance, bromination might be achievable with bromine in a non-polar solvent, potentially leading to the formation of 6-bromo-4-aminobenzene-1,2,3-triol. Nitration would require careful control to avoid over-oxidation and multiple substitutions.

Another approach to derivatization would be through modification of the amino group itself, for example, through acylation or alkylation, to produce a range of N-substituted derivatives.

A documented example of substitution on the pyrogallol ring, which can be considered analogous, is the Mannich reaction of pyrogallol with formaldehyde (B43269) and thiomorpholine, which results in the formation of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. This demonstrates the feasibility of substitution at the 4 and 6 positions of the pyrogallol ring.

Aminobenzene-triol Isomers: Synthesis and Comparative Studies

The isomeric placement of the amino group on the benzene-1,2,3-triol ring significantly influences the compound's chemical and physical properties. Comparative studies of these isomers are crucial for understanding the impact of substituent positioning.

The nitration of pyrogallol is expected to yield a mixture of 4-nitro- and 5-nitropyrogallol. The separation of these isomers would likely be achieved through chromatographic techniques. Subsequent reduction of the separated nitro compounds, for example, through catalytic hydrogenation using a palladium catalyst, would yield the corresponding aminobenzene-1,2,3-triol isomers.

Table 1: Comparison of this compound and 5-Aminobenzene-1,2,3-triol Properties (Predicted)

| Property | This compound | 5-Aminobenzene-1,2,3-triol |

| Molecular Formula | C₆H₇NO₃ | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol | 141.12 g/mol |

| Predicted pKa (most acidic OH) | Lower due to proximity to electron-donating NH₂ | Higher compared to 4-amino isomer |

| Predicted pKa (NH₂) | Higher due to resonance effects | Lower compared to 4-amino isomer |

| Potential for Intramolecular H-Bonding | High, between NH₂ and adjacent OH | Lower, NH₂ is not adjacent to OH |

Comparative studies of aminobenzene-triols with their benzenediol counterparts provide insights into the effect of the number of hydroxyl groups on the molecule's properties.

4-Aminobenzene-1,3-diol (B85934) (4-Aminoresorcinol): A high-purity synthesis of 4-aminobenzene-1,3-diol has been patented. google.com The process involves a three-step sequence starting from 1,3-benzenediol (resorcinol):

Protection: The hydroxyl groups of resorcinol (B1680541) are protected by reacting with an alkyl chloroformate to form a 1,3-bis(alkylcarbonato)benzene.

Nitration: The protected resorcinol is then nitrated to introduce a nitro group at the 4-position.

Hydrolysis and Reduction: The alkylcarbonate groups are hydrolyzed, and the nitro group is subsequently reduced to an amino group to yield 4-aminobenzene-1,3-diol.

4-Aminobenzene-1,2-diol (4-Aminocatechol): A method for the preparation of 4-aminocatechol has also been developed, starting from catechol (1,2-benzenediol). google.compatsnap.comchemicalbook.com This synthesis also involves a three-step process:

Protection: The hydroxyl groups of catechol are protected as benzyl (B1604629) ethers.

Nitration: The resulting catechol dibenzyl ether is nitrated at the 4-position.

Reduction: The nitro group is reduced to an amino group, and the benzyl protecting groups are removed via catalytic hydrogenation to yield 4-aminocatechol.

Table 2: Comparison of Synthetic Routes for Amino-hydroxylated Benzenediols

| Feature | 4-Aminobenzene-1,3-diol Synthesis | 4-Aminobenzene-1,2-diol Synthesis |

| Starting Material | 1,3-Benzenediol (Resorcinol) | 1,2-Benzenediol (Catechol) |

| Key Steps | Protection, Nitration, Hydrolysis & Reduction | Protection, Nitration, Reduction & Deprotection |

| Protecting Group | Alkylcarbonate | Benzyl ether |

| Overall Yield | 65% (based on resorcinol) google.com | High yields reported for individual steps google.compatsnap.com |

Aliphatic Analogs: Synthesis and Stereochemical Studies (e.g., 4-Aminobutane-1,2,3-triol)

To understand the role of the aromatic ring in the biological activity and chemical properties of this compound, aliphatic analogs such as 4-aminobutane-1,2,3-triol (B8790892) have been synthesized and studied. These studies often focus on controlling the stereochemistry of the multiple chiral centers.

An efficient stereoselective synthesis of the (2R,3S) and (2S,3R) enantiomers of 4-aminobutane-1,2,3-triol has been developed using D- or L-glucose as the starting material. nih.gov This multi-step synthesis highlights a key one-pot conversion of a carbohydrate-derived aldehyde to an amide, which is then reduced to the corresponding amine. The stereochemistry of the final product is dictated by the stereochemistry of the starting sugar.

Table 3: Stereoselective Synthesis of 4-Aminobutane-1,2,3-triol Enantiomers

| Starting Material | Key Intermediate | Final Product (Enantiomer) |

| D-Glucose | Aldehyde derived from D-Glucose | (2R,3S)-4-Aminobutane-1,2,3-triol |

| L-Glucose | Aldehyde derived from L-Glucose | (2S,3R)-4-Aminobutane-1,2,3-triol |

The characterization of these stereoisomers involves techniques such as NMR spectroscopy and determination of optical rotation, confirming the successful control of the stereochemistry during the synthesis.

Aminomethylated Benzene (B151609) Triols (e.g., 4-(Aminomethyl)benzene-1,2,3-triol)

Introducing a methylene (B1212753) spacer between the amino group and the aromatic ring, as in 4-(aminomethyl)benzene-1,2,3-triol (B13610732), creates a different class of analogs. While specific literature on the synthesis of 4-(aminomethyl)benzene-1,2,3-triol is limited, a plausible and well-established synthetic route would be the Mannich reaction. nih.govoarjbp.comwikipedia.org

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like pyrogallol), formaldehyde, and an amine (such as ammonia (B1221849) or a primary amine). In the case of pyrogallol, the positions ortho and para to the hydroxyl groups are activated. A likely synthetic pathway would involve the reaction of pyrogallol with formaldehyde and ammonia (or a protected form of ammonia) to introduce the aminomethyl group at the 4-position.

The reaction would proceed via the formation of an iminium ion from formaldehyde and ammonia, which then acts as an electrophile and attacks the electron-rich pyrogallol ring. Careful control of reaction conditions would be necessary to favor mono-substitution at the desired position.

Table 4: Proposed Synthesis of 4-(Aminomethyl)benzene-1,2,3-triol via Mannich Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product |

| Benzene-1,2,3-triol (Pyrogallol) | Formaldehyde | Ammonia | 4-(Aminomethyl)benzene-1,2,3-triol |

Further studies would be required to optimize the reaction conditions and fully characterize the resulting product.

Advanced Material Science and Chemical Applications

Applications in Polymer Chemistry

The reactivity of the amino and hydroxyl groups in 4-Aminobenzene-1,2,3-triol allows for its incorporation into various polymer systems, where it can function as a monomer, a crosslinking agent, a stabilizer, and a component of functional polymeric structures.

Role as Monomers in Polymer Synthesis

As a trifunctional monomer, this compound can participate in polymerization reactions to form a range of polymers. The amino group can react with carboxylic acid derivatives to form polyamides, while the hydroxyl groups can react with suitable co-monomers to form polyesters or polyethers. The presence of three reactive sites allows for the formation of branched or crosslinked polymer architectures, leading to materials with tailored thermal and mechanical properties.

For instance, the polymerization of related phenolic compounds like pyrogallol (B1678534) can proceed via auto-oxidation under hydrated conditions to form poly(pyrogallol) biopolymers. rsc.orgnih.gov This suggests a potential pathway for the polymerization of this compound, where the pyrogallol ring plays a key role in the polymer chain formation. While direct synthesis of polymers from this compound is an area of ongoing research, the principles of polyamide and polyimide synthesis from aromatic diamines provide a strong theoretical basis for its use as a monomer. researchgate.netresearchgate.netnih.gov

Crosslinking Agents

The multiple reactive functional groups on this compound make it a candidate for use as a crosslinking agent or hardener for thermosetting polymers, such as epoxy resins. In these applications, the amino group and the hydroxyl groups can react with the epoxy rings, leading to the formation of a rigid, three-dimensional network structure. threebond.co.jpgoogle.com Aromatic amines are known to be effective curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured material. threebond.co.jp The tri-functionality of this compound would contribute to a high crosslink density, potentially resulting in polymers with enhanced mechanical strength and thermal performance.

Polymer Stabilizers

The phenolic structure of this compound, specifically the pyrogallol moiety, suggests its potential application as a polymer stabilizer, particularly as an antioxidant. Phenolic compounds are well-known for their ability to scavenge free radicals and inhibit oxidative degradation in polymers. nih.gov The three adjacent hydroxyl groups on the benzene (B151609) ring can readily donate hydrogen atoms to terminate radical chain reactions, thereby protecting the polymer from degradation caused by heat, light, or oxygen. The incorporation of such antioxidant functionalities into the polymer matrix can significantly enhance its long-term stability and performance.

Polymeric Schiff Bases and Metal Complexes

The amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). nih.govresearchgate.netmdpi.com When difunctional aldehydes or ketones are used, this reaction can lead to the formation of polymeric Schiff bases. These polymers are of interest due to their potential for thermal stability, conductivity, and optical properties.

Furthermore, the Schiff base ligands within the polymer chain can coordinate with various metal ions to form polymeric metal complexes. nih.govdntb.gov.ua These complexes can exhibit a range of interesting properties, including catalytic activity and unique electronic and magnetic behaviors, making them suitable for applications in catalysis, sensors, and advanced materials. The pyrogallol hydroxyl groups can also participate in metal chelation, further enhancing the stability and functionality of the resulting metal complexes. dntb.gov.ua

Intermediates in Chemical Synthesis

Beyond its role in polymer science, this compound serves as a crucial intermediate in the synthesis of various organic compounds, most notably dyes and pigments.

Precursors for Dyes and Pigments

The aromatic amine functionality of this compound allows it to be a key component in the synthesis of a wide array of colorants.

Azo Dyes: The primary amino group can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a vast range of azo dyes. researchgate.netunb.cajbiochemtech.comiosrjournals.org The color of the resulting azo dye is determined by the specific chemical structures of both the diazonium salt derived from this compound and the coupling component. The presence of the hydroxyl groups on the benzene ring of the this compound moiety can influence the final color and dyeing properties of the molecule.

Hair Dyes: In the field of cosmetics, aminophenol derivatives are commonly used as "couplers" in oxidative hair dye formulations. europa.eucir-safety.org In this process, the coupler reacts with a "primary intermediate" (a dye precursor) in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final hair color. The specific combination of the primary intermediate and the coupler determines the resulting shade. Given its chemical structure, this compound is a potential candidate for use as a coupler in such formulations to produce a variety of hair colors.

Synthesis of Heterocyclic Compounds (e.g., Phenazines, Triazoles)

The polyfunctional nature of this compound makes it a potential precursor for the synthesis of complex heterocyclic structures. The presence of an amino group and adjacent hydroxyl groups offers reactive sites for condensation and cyclization reactions.

Early 20th-century research documented the preparation of 4-aminopyrogallol hydrochloride, noting it forms colorless needles soluble in water and alcohol archive.org. A notable reaction is its treatment with benzoyl chloride at elevated temperatures (150°C), which results in the formation of a benzoxazole derivative, specifically 5:6-dibenzoyloxy-2-phenyl-benzoxazole archive.org. This transformation confirms the compound's utility in synthesizing at least one class of heterocyclic compounds.

However, specific studies detailing the use of this compound as a direct precursor for the synthesis of phenazines or triazoles are not readily found in current scientific literature. The synthesis of phenazines often involves the condensation of substituted 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, a pathway for which this compound would require modification. Similarly, common triazole syntheses involve different starting materials. Further research would be necessary to explore and develop synthetic routes to these specific heterocyclic systems from this compound.

Catalysis and Industrial Applications

The potential for this compound to be used in catalysis or other industrial processes is an area requiring further investigation, as direct research is sparse.

Corrosion Inhibition StudiesThe molecular structure of this compound, containing multiple hydroxyl groups and an amino group, suggests potential as a corrosion inhibitor. These functional groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion processes. The nitrogen and oxygen atoms can act as centers for adsorption on a metal.

While direct studies on this compound are not documented, related polyhydroxy benzene compounds have been noted for this application. For example, Hydroxyhydroquinone (1,2,4-Benzenetriol), an isomer of pyrogallol, has been utilized in corrosion inhibitor formulations sciencemadness.org. This suggests that benzenetriols as a class of compounds have potential in this field. However, without specific experimental data for this compound, its efficacy and mechanism as a corrosion inhibitor remain hypothetical.

| Parameter | Finding | Source |

| Direct Corrosion Studies | No specific studies on this compound found. | N/A |

| Related Compound Application | Hydroxyhydroquinone (an isomer) is used in corrosion inhibitors. | sciencemadness.org |

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The field of coordination chemistry and Metal-Organic Frameworks (MOFs) often utilizes organic molecules (linkers) that contain multiple binding sites capable of coordinating with metal ions to form extended structures. With its amino group and three hydroxyl groups, this compound is, in principle, an excellent candidate for a multidentate ligand. These groups could coordinate with metal centers to potentially form novel 1D, 2D, or 3D coordination polymers or MOFs.